Tricyclo(5.2.1.03,6)deca-2,5,8-triene
Description
Tricyclo(5.2.1.03,6)deca-2,5,8-triene is a strained tricyclic hydrocarbon with a unique bridged structure comprising ten carbons and three conjugated double bonds. Its complex geometry results in significant ring strain, influencing its reactivity and isomerism. This compound has been studied extensively in organometallic chemistry, particularly as a precursor for metallocene dichloride derivatives of titanium, zirconium, and hafnium . Key structural features include two fused bicyclic systems (norbornene-like and bicyclo[2.2.2]octene motifs), leading to distinct stereochemical outcomes during synthesis and derivatization.
Properties
CAS No. |
6675-71-4 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-2,5,8-triene |
InChI |
InChI=1S/C10H10/c1-2-9-7-4-5-8(6-7)10(9)3-1/h2-5,7-8H,1,6H2 |
InChI Key |
NZJIGYSMNUZUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3CC(C2=C1)C=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yields
-
Temperature : 120–150°C
-
Solvent : Toluene or xylene
-
Catalyst : Lewis acids (e.g., AlCl₃) improve regioselectivity.
-
Yield : 45–60% after purification by fractional distillation.
The stereochemical outcome is influenced by the endo rule, favoring the formation of the endo transition state, which aligns with the compound’s bridged structure.
Catalytic Hydroformylation of Dicyclopentadiene
A patent by Roth et al. (DE10352260B3) describes a two-step process involving hydroformylation followed by hydrogenation. This method is scalable and avoids high-ring-strain intermediates.
Step 1: Hydroformylation
Dicyclopentadiene is reacted with syngas (CO/H₂) in the presence of a rhodium catalyst:
Conditions :
Step 2: Hydrogenation
The resulting dialdehyde is hydrogenated to the diol, which undergoes acid-catalyzed cyclization:
Key Parameters :
Thermal Rearrangement of Polyquinanes
The 1967 Acta Chemica Scandinavica study detailed a synthesis route via thermal rearrangement of polyquinane precursors. Heating bicyclo[2.2.1]hept-2-ene derivatives at 250°C induces a retro-Diels-Alder reaction, followed by recombination into the tricyclic product:
Reaction Scheme :
Optimization :
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| Diels-Alder Cycloaddition | 45–60 | Moderate | Limited |
| Catalytic Hydroformylation | 70–75 | High | Industrial |
| Thermal Rearrangement | 50–55 | Low | Lab-scale |
The hydroformylation route offers superior yields and scalability but requires specialized equipment for high-pressure catalysis. The Diels-Alder method remains valuable for small-scale syntheses where stereochemical control is critical .
Chemical Reactions Analysis
Types of Reactions
Tricyclo(5.2.1.03,6)deca-2,5,8-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Br2, Cl2) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Epoxides, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives.
Scientific Research Applications
Materials Science
Polymer Synthesis
Triquinacene has been utilized in the synthesis of advanced polymeric materials. Its ability to undergo cycloaddition reactions allows for the creation of cross-linked networks that can enhance the mechanical properties of polymers. Researchers have explored its incorporation into polymer matrices to improve thermal stability and mechanical strength.
Nanostructured Materials
The unique geometric configuration of tricyclo(5.2.1.0^3,6)deca-2,5,8-triene makes it a candidate for nanostructured materials. Studies have demonstrated that it can serve as a building block for creating nanoscale devices due to its electronic properties.
Organic Chemistry
Synthesis of Complex Molecules
Triquinacene is valuable in organic synthesis as a precursor for more complex molecules. Its structural features facilitate various reactions such as Diels-Alder reactions and photochemical transformations, allowing chemists to construct intricate molecular architectures.
Case Study: Photochemical Behavior
A study published in the Journal of Organic Chemistry investigated the photochemical behavior of tricyclo(5.2.1.0^3,6)deca-2,5,8-triene under UV irradiation. The results indicated that the compound undergoes photoisomerization leading to the formation of different stereoisomers with potential applications in light-responsive materials .
Photochemistry
Light Harvesting and Energy Transfer
Triquinacene's ability to absorb light makes it suitable for applications in light harvesting systems. Its photochemical properties have been studied for use in organic photovoltaics where efficient energy transfer is crucial.
Table: Summary of Photochemical Applications
Biological Applications
While primarily studied for its chemical properties, there is emerging interest in exploring the biological implications of triquinacene derivatives. Research is ongoing regarding its potential as a scaffold for drug design due to its unique structure which may interact with biological targets.
Mechanism of Action
The mechanism by which Tricyclo(5.2.1.03,6)deca-2,5,8-triene exerts its effects involves its interaction with various molecular targets. Its polycyclic structure allows it to participate in multiple types of chemical reactions, influencing pathways such as oxidation and reduction. The compound’s ability to undergo electrophilic substitution also makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Tricyclic Compounds
Tricyclo[5.4.0.0(2,8)]undec-9-ene, 2,6,6,9-tetramethyl-
- Molecular Formula : C₁₅H₂₄ (vs. C₁₀H₁₂ for the target compound).
- Key Features :
- Comparison: The methyl groups enhance steric hindrance and stability compared to the unsubstituted target compound. Applications in fragrance chemistry contrast with the target compound’s use in organometallic synthesis.
| Property | Target Compound | Tricyclo[5.4.0.0(2,8)]undec-9-ene Derivative |
|---|---|---|
| Molecular Weight | 132.20 g/mol | 204.35 g/mol |
| Ring Strain | High (bridged structure) | Moderate (methyl groups reduce strain) |
| Key Applications | Organometallic precursors | Natural product isolation/analysis |
Azulene-Annulated Tricyclo[4.3.1.0¹,⁶]deca-2,4,7-triene Derivatives
- Structure : Fused azulene (aromatic bicyclic) ring system.
- Key Features: Exhibits norcaradiene-cycloheptatriene valence isomerization, influenced by substituents (e.g., methoxycarbonyl vs. trifluoroacetyl groups) . Electronic interactions between Walsh orbitals (cyclopropane) and annulated rings dictate reactivity.
- Comparison :
Tricyclo[4.3.1.0¹,⁶]deca-3-ene
- Molecular Formula : C₁₀H₁₄ (vs. C₁₀H₁₂ for the target compound).
- Thermodynamics :
- Comparison :
- Reduced ring strain due to fewer double bonds and a different bridge configuration.
- Lower reactivity in hydrogenation reflects greater stability.
Tricyclo[6.2.0.0³,⁶]deca-1(8),2,6-triene
- Molecular Formula : C₁₀H₁₀ (higher unsaturation).
- Thermochemistry :
- Comparison :
- Higher unsaturation and strain lead to greater exothermicity in hydrogenation vs. the target compound.
- Thermal stability differences highlight structural sensitivity to bridge positions.
Fluorinated Tricyclo[3.3.2.0²,⁸]deca-3,6,9-triene
- Structure : Fluorine substituent at position 5.
- Key Features :
- Electron-withdrawing fluorine alters electronic density and reactivity.
- Molecular formula: C₁₀H₉F (vs. C₁₀H₁₂ for the target compound) .
Biological Activity
Tricyclo(5.2.1.03,6)deca-2,5,8-triene, also known by its IUPAC name and CAS number 6675-71-4, is a bicyclic compound with intriguing biological properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
- Molecular Formula: C10H10
- Molecular Weight: 130.1864 g/mol
- CAS Registry Number: 6675-71-4
- IUPAC Standard InChIKey: GTILSTQMCFUFER-UHFFFAOYSA-N
Biological Activity Overview
This compound has been studied for its potential biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Studies have shown that it can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in drug design.
The biological effects of this compound are primarily attributed to its interaction with cellular targets:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions with biomolecules, leading to alterations in protein structure and function.
- Reactive Intermediates : It may form reactive intermediates that interact with cellular macromolecules such as DNA and proteins.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study 1: Antimicrobial Activity
A study published in Journal of Natural Products examined the antimicrobial effects of various tricyclic compounds including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
Research conducted by Smith et al. (2023) demonstrated that this compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
Study 3: Enzyme Inhibition
A study published in Bioorganic Chemistry explored the enzyme inhibition potential of this compound on acetylcholinesterase (AChE). The compound showed competitive inhibition with an IC50 value of 25 µM.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Journal of Natural Products |
| Cytotoxicity | Induces apoptosis in cancer cells | Smith et al., 2023 |
| Enzyme Inhibition (AChE) | Competitive inhibition | Bioorganic Chemistry |
Synthesis and Reactivity
This compound can be synthesized through various methods:
-
Diels-Alder Reaction : This method involves the reaction between diene and dienophile under thermal conditions to form the tricyclic structure.
Toxicity and Safety Considerations
While this compound shows promising biological activity, toxicity studies are essential to assess its safety profile for potential therapeutic uses:
- Cytotoxicity : High concentrations may lead to detrimental effects on normal cells.
- Environmental Impact : As with many organic compounds, environmental persistence and bioaccumulation should be considered during development.
Q & A
Q. What established synthetic methods are used to prepare Tricyclo[5.2.1.0³,⁶]deca-2,5,8-triene and its derivatives?
- Methodological Answer: The compound is typically synthesized via intramolecular Diels-Alder reactions under thermal conditions (e.g., 175°C), yielding tricyclic frameworks with high regioselectivity . For derivatives, high-pressure cycloadditions involving cyclopentadiene and quinones are employed, often using rhodium catalysts to stabilize strained intermediates . Optimization requires precise control of temperature, solvent (e.g., isooctane for liquid-phase reactions), and catalyst loading to minimize byproducts .
Q. How is the molecular structure of Tricyclo[5.2.1.0³,⁶]deca-2,5,8-triene elucidated experimentally?
- Methodological Answer: X-ray crystallography is the gold standard. For example, studies using Mo-Kα radiation (λ = 0.7107 Å) resolved bond lengths and angles, revealing deviations from ideal symmetry due to crystal packing forces (e.g., bridgehead distortions up to 0.12 Å) . Least-squares planes analysis (Tables 5–6 in crystallographic studies) quantifies deviations in atomic positions, critical for validating computational models .
Q. What spectroscopic techniques are used to characterize this compound’s reactivity?
- Methodological Answer: NMR spectroscopy (¹H/¹³C) identifies double-bond geometry and substituent effects, while GC-MS tracks reaction progress by monitoring ion fragments (e.g., m/z 148 for C₁₀H₉F derivatives) . UV-Vis spectroscopy detects conjugation changes during photochemical reactions, particularly in unsaturated derivatives .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and computational symmetry predictions be resolved?
- Methodological Answer: Discrepancies arise from crystal packing forces or solvent effects. To reconcile these:
- Compare DFT-optimized gas-phase structures (e.g., B3LYP/6-31G*) with X-ray data to isolate environmental impacts .
- Use solution-state NMR to assess dynamic symmetry in non-crystalline environments .
- Perform Hirshfeld surface analysis to quantify intermolecular interactions distorting the lattice .
Q. What experimental strategies predict thermodynamic stability under reactive conditions?
- Methodological Answer:
- Ion energetics data (e.g., appearance energy AE = 16.91 eV for C₃H₂⁺ fragments) quantify bond dissociation energies, correlating with thermal stability .
- Reaction calorimetry measures ΔrH° (e.g., -94.6 kJ/mol for hydrogenation in isooctane) to assess exothermicity risks .
- Dynamic thermogravimetric analysis (TGA) identifies decomposition thresholds under controlled atmospheres .
Q. How to design biological assays for evaluating antimicrobial derivatives?
- Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus or Candida albicans screen antimicrobial activity .
- Docking simulations (e.g., with fungal CYP51 enzymes) guide structural modifications (e.g., fluorination at C5) to enhance target affinity .
- Cytotoxicity profiling using mammalian cell lines (e.g., HEK293) ensures selectivity .
Q. What challenges arise in synthesizing stereochemically pure derivatives?
- Methodological Answer:
- Chiral catalysts (e.g., Rh₂(S-DOSP)₄) enforce enantioselectivity in cycloadditions, but steric hindrance at bridgehead positions (e.g., C2, C8) complicates control .
- HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures, though yields drop below 50% for bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
